molecular formula C11H26O3Si B13968802 3-(tert-Butyldimethylsilanyloxy)pentane-1,5-diol

3-(tert-Butyldimethylsilanyloxy)pentane-1,5-diol

Katalognummer: B13968802
Molekulargewicht: 234.41 g/mol
InChI-Schlüssel: FAAJJWSUYATOES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis to shield hydroxyl groups from unwanted reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure selective protection of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The protected diol is then purified using techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The TBDMS group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the protection of sensitive hydroxyl groups during drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
  • 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone

Uniqueness

Compared to similar compounds, 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,5-pentanediol offers unique advantages in terms of stability and ease of deprotection. The TBDMS group can be selectively removed under mild acidic conditions, making it a preferred choice in complex synthetic routes.

Eigenschaften

Molekularformel

C11H26O3Si

Molekulargewicht

234.41 g/mol

IUPAC-Name

3-[tert-butyl(dimethyl)silyl]oxypentane-1,5-diol

InChI

InChI=1S/C11H26O3Si/c1-11(2,3)15(4,5)14-10(6-8-12)7-9-13/h10,12-13H,6-9H2,1-5H3

InChI-Schlüssel

FAAJJWSUYATOES-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.